Benzylphenylephrine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

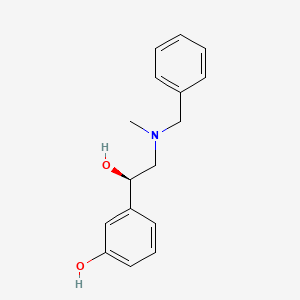

Benzylphenylephrine is a compound with the molecular formula C16H19NO2 . It is also known by other names such as Phenylephrine impurity D [EP], 3-[(1R)-2-[benzyl(methyl)amino]-1-hydroxyethyl]phenol, and others .

Molecular Structure Analysis

The molecular weight of Benzylphenylephrine is 257.33 g/mol . The IUPAC name for this compound is 3-[(1R)-2-[benzyl(methyl)amino]-1-hydroxyethyl]phenol . The InChI representation is InChI=1S/C16H19NO2/c1-17(11-13-6-3-2-4-7-13)12-16(19)14-8-5-9-15(18)10-14/h2-10,16,18-19H,11-12H2,1H3/t16-/m0/s1 .Physical And Chemical Properties Analysis

Benzylphenylephrine has a molecular weight of 257.33 g/mol . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The compound also has 5 rotatable bonds . The exact mass and monoisotopic mass of Benzylphenylephrine are 257.141578849 g/mol .Aplicaciones Científicas De Investigación

Treatment of Narcolepsy : Benzedrine has been found effective in treating narcolepsy due to its stimulating effect on the central nervous system (Prinzmetal & Bloomberg, 1935).

Potential Mydriatic Agent : Novel ester derivatives of phenylephrone, a related compound, showed potential as mydriatic agents without systemic side effects, suggesting use in eye care (Goskonda, Ghandehari & Reddy, 2001).

Stimulating Action in Depression : Benzedrine was observed to have a marked action on the higher centers of the central nervous system, showing potential in treating depression (Davidoff & Reifenstein, 1937).

Local Anesthetic Properties : Benzyl alcohol, a related compound, was compared with benzylphenylephrine for its anesthetic effects, showing potential as a less painful alternative for local anesthesia (Wilson & Martin, 1999).

Behavioral Changes Study : Research on Benzedrine and related compounds in monkeys and humans explored the neurobiological and behavioral changes induced by these substances, contributing to understanding their effects on the central nervous system (Schiørring, 1977).

Genotoxicity Assessment : Studies have assessed the genotoxic effects of related compounds like benzene and toluene, emphasizing the need for understanding the potential risks associated with these chemicals (Chen et al., 2008).

Endocrine Disruptor Investigation : Benzylphenylephrine and its related compounds have been investigated for their potential role as endocrine disruptors, impacting hormone regulation and signaling (Gore et al., 2015).

Radiotherapeutic Applications : Iobenguane, a related compound, has been used in the treatment of neuroectodermal tumors, demonstrating the potential of benzylphenylephrine derivatives in targeted radiotherapy (Giammarile et al., 2008).

Attention Deficit Disorder Research : Benzedrine's effects have been studied in the context of attention deficit disorder with hyperactivity, contributing to the development of treatment approaches for this condition (Zametkin & Rapoport, 1987).

Mecanismo De Acción

Target of Action

Benzylphenylephrine primarily targets the alpha-1 adrenergic receptors . These receptors play a crucial role in the regulation of blood pressure and pupil dilation .

Mode of Action

As an alpha-1 adrenergic receptor agonist, benzylphenylephrine interacts with its targets to mediate vasoconstriction and mydriasis . The interaction and resulting changes depend on the route and location of administration .

Biochemical Pathways

It is known that the compound’s action involves extensive presystemic metabolism via sulfate conjugation . This process involves non-cytochrome P450-mediated, ubiquitously present monoamine oxidase (MAO) enzymes .

Pharmacokinetics

The pharmacokinetics of benzylphenylephrine involve extensive presystemic metabolism via sulfate conjugation . This process is mediated by non-cytochrome P450 enzymes and MAO enzymes . Significant renal excretion of both phase 1 and phase 2 metabolites of benzylphenylephrine also occurs .

Propiedades

IUPAC Name |

3-[(1R)-2-[benzyl(methyl)amino]-1-hydroxyethyl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2/c1-17(11-13-6-3-2-4-7-13)12-16(19)14-8-5-9-15(18)10-14/h2-10,16,18-19H,11-12H2,1H3/t16-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBBZPOHBHNEKIM-INIZCTEOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)CC(C2=CC(=CC=C2)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CC1=CC=CC=C1)C[C@@H](C2=CC(=CC=C2)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1367567-95-0 |

Source

|

| Record name | Benzylphenylephrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1367567950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BENZYLPHENYLEPHRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O2JO4751KY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[2-(2-Chloro-4-nitrophenyl)hydrazinylidene]-2-imino-4-methyl-2,5-dihydrothiophene-3-carbonitrile](/img/structure/B592373.png)

![(3aS,7S)-7-Isopropyl-3,3a,4,5-tetrahydro-7H-pyrano[3,4-c][1,2]oxazole](/img/structure/B592380.png)

![Trimethyl [2,2':6',2''-terpyridine]-4,4',4''-tricarboxylate](/img/structure/B592383.png)